5-Ethynyl-1-methyl-1H-imidazole
Overview
Description
5-Ethynyl-1-methyl-1H-imidazole: is a heterocyclic compound with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . It is characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 1-position of the imidazole ring . This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylimidazole with an appropriate ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 5-Ethynyl-1-methyl-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated imidazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
5-Ethynyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, and induction of cell death in cancer cells .
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 3-Ethynylthiophene
- 4-Ethynylpyridine
- 2-Ethynyl-6-methoxynaphthalene
- 2-Ethynylpyrimidine
Comparison: 5-Ethynyl-1-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-ethynyl-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOSWQQRTHDTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391550 | |
Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-92-7 | |
Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethynyl-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-ethynyl-1-methyl-1H-imidazole in the design of the heterobimetallic complexes described in the paper?
A1: The research focuses on synthesizing heterobimetallic complexes containing both rhenium(I) and gold(I) metal centers bridged by ligands, with this compound acting as one such bridging ligand (L) []. This molecule features both a nitrogen-containing imidazole ring and an ethynyl group. The imidazole ring can bind to the rhenium(I) center through its carbene form (NHC), while the ethynyl group coordinates to the gold(I) phosphine complex (AuPPh3) []. This bridging function of this compound is crucial for forming the desired heterobimetallic structure.
Q2: How does the incorporation of this compound influence the photophysical properties and biological activity of the resulting complexes?
A2: While this compound itself does not directly contribute to the luminescent properties of the complexes, its presence as a bridging ligand influences the overall structure and electronic environment of the complex []. This indirectly impacts the energy levels involved in electronic transitions, leading to a blue-shift in the emission maximum compared to typical diimine-rhenium(I) systems []. Importantly, only the heterobimetallic complexes containing both rhenium(I) and gold(I), facilitated by bridging ligands like this compound, exhibit antiproliferative activity against A549 lung tumor cells []. This highlights the crucial role of the heterobimetallic structure, made possible by the bridging ligand, in imparting biological activity.
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